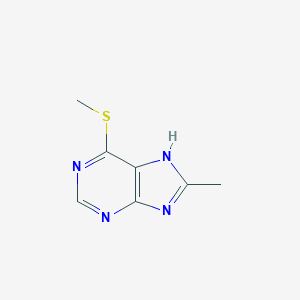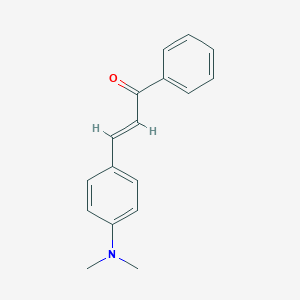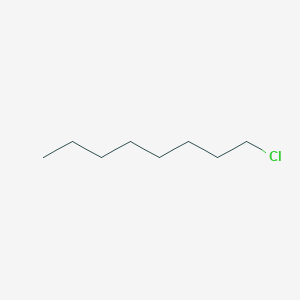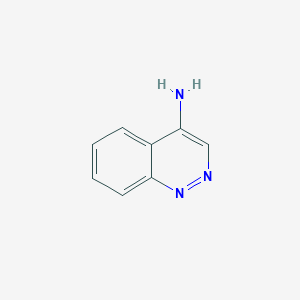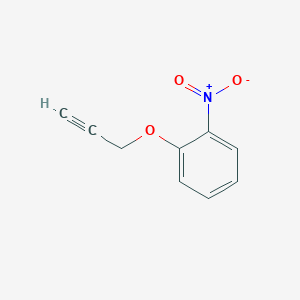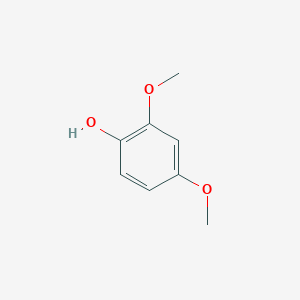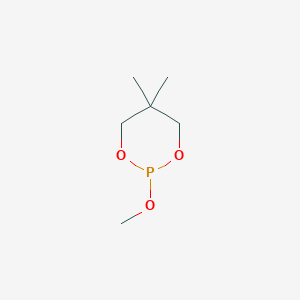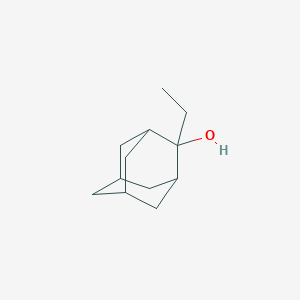
Laurylsarcosinate de sodium
Vue d'ensemble
Description
Sodium lauroyl sarcosinate is an sodium salt of an acyl derivative of sarcosine, which is a natural amino acid found in muscles and other body tissues. Acyl sarcosines are considered modifiŽed fatty acids in which the hydrocarbon chains are interrupted by an amidomethyl group in the alpha position. They are used as hair-conditioning agents and surfactant-cleansing agents in cosmetics, as well as to improve wetting and penetration of topical pharmaceutical products. Acyl sarcosines and their sodium salts are also used in the metal finishing and processing industries for their crystal modifying, anti-rust, and anti-corrosion properties. (L1892, A2881)
Applications De Recherche Scientifique
Collecteur sélectif pour l'enrichissement du phosphate calcaire
Le N-laurylsarcosinate de sodium (SNLS) a été utilisé comme collecteur de flottation sélectif pour la séparation dolomite-apatite . L'influence du pH, du temps de conditionnement et de la dose de collecteur sur les performances de flottation des minéraux apatite et dolomite a été étudiée en utilisant des expériences de flottation sur un seul minéral et sur un mélange binaire de minéraux .
Collecteur sélectif pour la séparation par flottation apatite-calcite
Le SNLS a été utilisé comme collecteur pour la séparation sélective de la calcite de l'apatite sans dépresseur . Les expériences ont révélé que le SNLS avait une bien meilleure sélectivité et une affinité plus forte avec la calcite qu'avec l'apatite, avec peu d'effet observé sur la flottation de l'apatite à un pH de 10 .
Surfactant dans diverses expériences
Le laurylsarcosinate de sodium est couramment utilisé comme surfactant dans diverses expériences, notamment l'extraction de l'ADN, la purification des protéines et la chromatographie .
Essais biochimiques
Le this compound est également utilisé dans divers essais biochimiques, notamment les dosages immunoenzymatiques (ELISA) et le Western blotting .
Solubilisation et séparation des protéines membranaires et des glycoprotéines
Le N-laurylsarcosinate est utilisé pour la solubilisation et la séparation des protéines membranaires et des glycoprotéines .
Étape de lyse cellulaire pendant la purification de l'ARN
Il est utile dans les solutions salines concentrées utilisées à l'étape de lyse cellulaire pendant la purification de l'ARN (aide à éviter une mousse excessive) .
Mécanisme D'action
Target of Action
Sodium lauroylsarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . Its primary targets are the lipid molecules on the surface of cells. It interacts with these molecules due to its amphiphilic nature, which means it has both hydrophobic and hydrophilic properties .
Mode of Action
Sodium lauroylsarcosinate works by reducing the surface tension of liquids, allowing it to interact more efficiently with other molecules . It is a type of anionic surfactant that interacts with positively charged molecules, such as proteins, by forming micelles . This interaction is facilitated by the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .
Biochemical Pathways
Sodium lauroylsarcosinate affects the lipid metabolism pathway. It has been shown to have a significant impact on the skin lipidome, mainly manifested by the increase of phosphatidylglycerol (PG) and phosphatidylcholine (PC), and the decrease of ceramides .
Pharmacokinetics
Due to its surfactant properties, it is known to be soluble in water, ethanol, or glycerol . It is stable under normal temperature and pressure , suggesting that it may have good bioavailability.
Result of Action
The action of Sodium lauroylsarcosinate results in changes at the molecular and cellular level. It also causes a shift in the structure of the prokaryotic microbiome, mainly reflected by the increase in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia .
Action Environment
The action of Sodium lauroylsarcosinate can be influenced by environmental factors. For instance, its effectiveness can be affected by the pH of the solution it is in . Additionally, it has been found that Sodium lauroylsarcosinate is stable under normal conditions, and is resistant to heat, acid, and alkali , suggesting that it can maintain its action, efficacy, and stability in a variety of environmental conditions.
Orientations Futures
Sodium N-lauroylsarcosinate has potential applications in the field of molecular biology and biochemical research . It has been used in studies for the solubilization and separation of membrane proteins and glycoproteins . It also exhibits protein denaturant potency and has been integrated into lysing solutions .
Analyse Biochimique
Biochemical Properties
Sodium lauroylsarcosinate is amphiphilic due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate . This property allows it to interact with various biomolecules, particularly lipids, and proteins in the cell membrane. It can attract excess oil and dirt, then carefully remove the grime by emulsifying it so it rinses easily away with water .
Cellular Effects
Sodium lauroylsarcosinate has been shown to have effects on the skin’s microbiome and lipidome . It does not extensively influence skin biophysical parameters but causes a decrease in porphyrin . After using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, the alpha diversity of the prokaryotic microbial community decreased significantly .
Molecular Mechanism
The molecular mechanism of Sodium lauroylsarcosinate involves its interaction with other surfactants. For instance, the addition of an equal mixture of Sodium lauroylsarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates . These aggregates can help carry other small molecules, such as drugs, through the skin .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium lauroylsarcosinate has shown changes over time. For instance, after using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, there was a significant decrease in the alpha diversity of the prokaryotic microbial community .
Transport and Distribution
Sodium lauroylsarcosinate, due to its amphiphilic nature, can be distributed within cells and tissues by interacting with various transporters or binding proteins
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium N-lauroylsarcosinate can be achieved through a two-step process. The first step involves the preparation of lauroyl sarcosine, followed by the conversion of lauroyl sarcosine to Sodium N-lauroylsarcosinate.", "Starting Materials": [ "Sarcosine", "Lauroyl chloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ { "Step 1": "Preparation of lauroyl sarcosine", "Conditions": "Room temperature, Methanol", "Reactants": [ "Sarcosine", "Lauroyl chloride" ], "Products": "Lauroyl sarcosine", "Catalyst": "None", "Yield": "Moderate to high" }, { "Step 2": "Conversion of lauroyl sarcosine to Sodium N-lauroylsarcosinate", "Conditions": "Room temperature, Water", "Reactants": [ "Lauroyl sarcosine", "Sodium hydroxide" ], "Products": "Sodium N-lauroylsarcosinate", "Catalyst": "None", "Yield": "High" } ] } | |
Numéro CAS |
137-16-6 |
Formule moléculaire |
C15H29NNaO3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
sodium;2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19); |
Clé InChI |
BZXMNFQDWOCVMU-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |
| 137-16-6 | |
Description physique |
Dry Powder, Liquid; Liquid White powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Synonymes |
Gardol lauroyl sarcosine N-dodecanoyl-N-methylglycine N-lauroyl sarcosinate N-lauroyl sarcosine N-lauroyl-N-methylaminoacetic acid N-lauroylsarcosinate N-lauroylsarcosine N-lauroylsarcosine sodium salt N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1) sarcosyl NL sarkosyl sarkosyl L sarkosyl NL sarkosyl NL 30 sarkosyl, ammonium salt sarkosyl, potassium salt sodium lauroyl sarcosinate sodium N-lauroyl sarcosinate sodium N-lauroylsarcosinate sodium N-laurylsarcosinate |
Pression de vapeur |
0.02 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


